8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-derived compound featuring a 3,5-dimethylpyrazole substituent at position 8 and a 3-methylbenzyl group at position 5. Its molecular formula is C₁₇H₁₈N₆O₂, with a molecular weight of 338.37 g/mol (calculated).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-6-5-7-14(8-11)10-24-15-16(23(4)19(27)21-17(15)26)20-18(24)25-13(3)9-12(2)22-25/h5-9H,10H2,1-4H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFAWELGGXEFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by the presence of a pyrazole moiety and a purine scaffold. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Key Synthetic Steps:
- Nucleophilic Substitution: Introduction of the 3,5-dimethyl-1H-pyrazole group onto the purine core.
- Cyclization: Formation of the pyrazole ring through cyclization reactions.
- Alkylation: Addition of methyl and benzyl groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been investigated across various studies, showing promising results in several areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Inhibitory effect | |
| Bacillus subtilis | Moderate activity |
Anti-inflammatory Properties
Compounds with pyrazole structures are known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of purine derivatives. The compound has shown cytotoxic effects on various cancer cell lines, indicating its role as a candidate for cancer therapy .
The mechanisms by which this compound exerts its biological effects include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
Receptor Modulation: It can bind to cellular receptors to modulate signaling pathways associated with inflammation and cancer progression.
DNA/RNA Interaction: The ability to intercalate or bind to nucleic acids suggests it may influence gene expression and cellular replication processes.
Case Studies
A study conducted by researchers highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated significant antimicrobial activity alongside anti-inflammatory effects in animal models .
Another investigation focused on its anticancer properties demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .
Comparison with Similar Compounds
Table 1: Comparative Properties of Target Compound and Analog
²From .
Key Observations :
- The 3-methylbenzyl group in the target compound increases molecular weight by 24 g/mol compared to the allyl-substituted analog.
- The benzyl group’s aromaticity may enhance lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. In contrast, the allyl group’s unsaturated bond in the analog could increase reactivity or metabolic instability .
- Both compounds share the 3,5-dimethylpyrazole moiety at position 8, which likely contributes to hydrogen-bonding interactions in biological targets.
Hypothetical Pharmacological Implications
- The 3-methylbenzyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinases).
- The allyl-substituted analog’s smaller size could improve metabolic clearance rates but reduce target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
